(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine
Overview
Description
(3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral compound with significant importance in the field of medicinal chemistry. It is an intermediate in the synthesis of various pharmaceutical agents, including Janus kinase 3 (Jak3) inhibitors, which are used to treat autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Key intermediate in the synthesis of Jak3 inhibitors, which are used to treat conditions like rheumatoid arthritis and psoriatic arthritis.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine involves its interaction with specific molecular targets. For instance, as an intermediate in Jak3 inhibitors, it plays a role in inhibiting the Janus kinase pathway, which is crucial in the signaling processes of various cytokines involved in immune responses.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-Tofacitinib: Another Jak3 inhibitor with similar structure and function.
(3R,4S)-4-Isopropyl-3-heptanol: Shares similar stereochemistry but differs in functional groups and applications.
Uniqueness
What sets (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine apart is its specific role as an intermediate in the synthesis of potent Jak3 inhibitors. Its unique stereochemistry is crucial for the biological activity of the final pharmaceutical products .
Properties
IUPAC Name |
(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKDDQBZODSEIN-JSGCOSHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501192001 | |
Record name | rel-(3R,4S)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501192001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431697-80-1 | |
Record name | rel-(3R,4S)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(3R,4S)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501192001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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